molecular formula C17H16ClFN2O3 B5364899 N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

Katalognummer B5364899
Molekulargewicht: 350.8 g/mol
InChI-Schlüssel: VXWQGWYBUGTEQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide, commonly known as CF-102, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

CF-102 is a selective agonist of the adenosine A3 receptor, which is expressed on various cells, including cancer cells and immune cells. Activation of the adenosine A3 receptor by CF-102 leads to a cascade of signaling events that ultimately result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
CF-102 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include the inhibition of cancer cell growth, the induction of cancer cell death, the reduction of inflammation, and the modulation of immune cell function.

Vorteile Und Einschränkungen Für Laborexperimente

CF-102 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, as well as its ability to inhibit cancer cell growth and reduce inflammation. However, there are also some limitations to using CF-102 in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on CF-102. These include the development of new synthetic methods for CF-102, the optimization of its therapeutic potential for various diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, future studies may focus on identifying biomarkers that can predict patient response to CF-102 and on developing combination therapies that can enhance its therapeutic effects.

Synthesemethoden

The synthesis of CF-102 involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-2-chloroacetamide to form 2-(2-chloroacetamido)ethyl 2-fluorobenzoate. The final step involves the reaction of this intermediate with 2-chlorophenethylamine to form CF-102.

Wissenschaftliche Forschungsanwendungen

CF-102 has been studied for its potential therapeutic applications in various diseases, including liver cancer, melanoma, and inflammatory bowel disease. In preclinical studies, CF-102 has been shown to inhibit the growth and spread of cancer cells, as well as to reduce inflammation in the gut.

Eigenschaften

IUPAC Name

N-[2-[2-(2-chlorophenoxy)ethylamino]-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c18-13-6-2-4-8-15(13)24-10-9-20-16(22)11-21-17(23)12-5-1-3-7-14(12)19/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWQGWYBUGTEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.